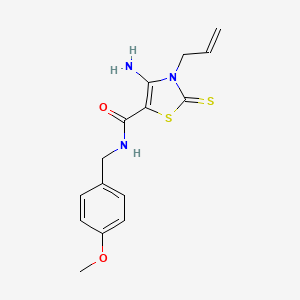
3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-allyl-4-amino-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The compound can be synthesized through the reaction of thiazole derivatives with appropriate amines and alkylating agents. The synthesis process typically involves the formation of the thiazole ring followed by substitution reactions to introduce various functional groups such as the methoxybenzyl moiety.
Antimicrobial Properties
Research indicates that derivatives of thiazole, including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent activity compared to standard antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 32-42 | Escherichia coli |
| Other Thiazole Derivatives | 24-26 | Staphylococcus aureus |
These results suggest that modifications in the thiazole structure can enhance antimicrobial efficacy, potentially making them suitable candidates for drug development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.
| Cell Line | IC50 (μM) |
|---|---|
| Prostate Cancer (PC-3) | 0.7 - 1.0 |
| Melanoma (A375) | 1.8 - 2.6 |
These findings indicate that compounds with thiazole structures can serve as effective anticancer agents, particularly in prostate and melanoma cancers.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing polymerization and thus disrupting the microtubule dynamics necessary for mitosis.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may increase oxidative stress within cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Prostate Cancer Models : In xenograft models using human prostate cancer cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Melanoma Studies : Similar studies showed that administration led to a marked decrease in tumor growth rates, indicating strong therapeutic potential.
特性
IUPAC Name |
4-amino-N-[(4-methoxyphenyl)methyl]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-8-18-13(16)12(22-15(18)21)14(19)17-9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9,16H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRKRPPFMTXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














